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molecular formula C10H16N2 B1594707 4-Butylbenzene-1,2-diamine CAS No. 3663-23-8

4-Butylbenzene-1,2-diamine

Cat. No. B1594707
M. Wt: 164.25 g/mol
InChI Key: WQEGHHLKDKIWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048326

Procedure details

4-n-Butyl-2-nitroaniline (12.5 g, 0.065 mole), platinum oxide (0.75 g) and ethanol (125 ml) were mixed together and shaken in an atmosphere of hydrogen at atmospheric pressure and laboratory temperature. After six hours 5.2 liters of hydrogen had been absorbed. The mixture was filtered and ethanol removed from the filtrate by distillation. Benzene (40 ml) was added to the residual oil and this was then also removed by distillation. The crude 4-n-butyl-1,2-phenylenediamine thus obtained was used directly in the preparation of 1,2-bis-(3-methoxycarbonyl-2-thioureiddo)-4-n-butylbenzene.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([N+:12]([O-])=O)[CH:6]=1)[CH2:2][CH2:3][CH3:4].[H][H]>[Pt]=O.C(O)C>[CH2:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[C:7]([NH2:12])[CH:6]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CCC)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After six hours 5.2 liters of hydrogen had been absorbed
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
ethanol removed from the filtrate by distillation
ADDITION
Type
ADDITION
Details
Benzene (40 ml) was added to the residual oil
CUSTOM
Type
CUSTOM
Details
this was then also removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC(=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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